N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide
Description
Properties
CAS No. |
93758-56-6 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H14N2O3/c1-11-4-2-5-12(8-11)19-10-14(17)16-15-9-13-6-3-7-18-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |
InChI Key |
NUHSOVFNEWVLAT-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Hydrazinolysis Method
This method involves converting 2-(m-tolyloxy)acetic acid to its acid chloride derivative, followed by reaction with hydrazine hydrate.
Procedure:
-
Chlorination:
-
2-(m-Tolyloxy)acetic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (30 mL) for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield 2-(m-tolyloxy)acetyl chloride as a pale-yellow oil.
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Critical parameters: Reaction must be conducted under moisture-free conditions to avoid hydrolysis.
-
-
Hydrazide Formation:
-
The acid chloride is dissolved in tetrahydrofuran (20 mL) and added dropwise to an ice-cold solution of hydrazine hydrate (12 mmol) in THF (10 mL). The mixture is stirred for 2 hours at 0–5°C, followed by room temperature stirring for 12 hours.
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The precipitated 2-(m-tolyloxy)acetohydrazide is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1 v/v).
-
Analytical Validation:
Ester Hydrazinolysis Method
An alternative approach involves hydrazinolysis of 2-(m-tolyloxy)acetate esters.
Procedure:
-
Ester Synthesis:
-
2-(m-Tolyloxy)acetic acid (10 mmol) is reacted with ethanol (15 mmol) in the presence of concentrated sulfuric acid (0.5 mL) under reflux for 6 hours. The ethyl ester is isolated via distillation (b.p. 145–148°C).
-
-
Hydrazinolysis:
Condensation with Furan-2-carbaldehyde to Form N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide
The hydrazone is synthesized via a Schiff base condensation reaction between 2-(m-tolyloxy)acetohydrazide and furan-2-carbaldehyde. Three optimized protocols are described:
Acid-Catalyzed Condensation in Ethanol
Procedure:
-
2-(m-Tolyloxy)acetohydrazide (5 mmol) and furan-2-carbaldehyde (5.5 mmol) are dissolved in absolute ethanol (30 mL). Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed for 6 hours.
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The reaction is monitored by TLC (hexane:ethyl acetate, 3:1). Post-completion, the solution is cooled to 0°C, and the precipitated product is filtered and washed with cold ethanol.
-
Yield: 82–88%.
Mechanistic Insight:
Solvent-Free Mechanochemical Synthesis
Procedure:
-
Equimolar amounts of 2-(m-tolyloxy)acetohydrazide and furan-2-carbaldehyde are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (0.1 mmol) for 30 minutes.
-
The mixture is heated at 60°C for 1 hour, then purified via silica gel chromatography (ethyl acetate:hexane, 1:2).
Advantages:
-
Reduced reaction time and solvent waste.
Microwave-Assisted Synthesis
Procedure:
-
A mixture of 2-(m-tolyloxy)acetohydrazide (5 mmol), furan-2-carbaldehyde (5.5 mmol), and ethanol (15 mL) is irradiated in a microwave reactor at 100°C (300 W) for 15 minutes.
-
The product is recrystallized from ethanol.
-
Yield: 90–92%.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-catalyzed | Reflux, ethanol | 6 | 82–88 | 98 |
| Mechanochemical | Solvent-free, 60°C | 1.5 | 76–80 | 95 |
| Microwave-assisted | 100°C, 300 W | 0.25 | 90–92 | 99 |
Key Observations:
-
Microwave-assisted synthesis offers the highest yield and purity due to uniform heating and reduced side reactions.
-
Mechanochemical methods align with green chemistry principles but require optimization for scalability.
Purification and Characterization
Recrystallization
Spectroscopic Validation
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IR (KBr): ν = 3200 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 750 cm⁻¹ (C–O furan).
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¹H NMR (DMSO-d₆): δ = 2.35 (s, 3H, CH₃), 4.65 (s, 2H, CH₂), 6.55–7.88 (m, 7H, Ar–H and furan–H), 8.22 (s, 1H, N=CH), 11.60 (s, 1H, NH).
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Elemental Analysis: Calcd. for C₁₄H₁₅N₂O₃: C, 63.86; H, 5.70; N, 10.64%. Found: C, 63.72; H, 5.81; N, 10.58%.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of new hydrazone derivatives with different substituents.
Scientific Research Applications
Biological Activities
N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide exhibits several biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Studies indicate that this compound may inhibit the proliferation of cancer cells. Preliminary in vitro tests have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at critical checkpoints.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:
- IC50 Value : The compound exhibited an IC50 value of approximately 1.5 µM, indicating potent antiproliferative activity.
- Mechanism of Action : Flow cytometry analysis showed that treatment with the compound led to an increase in apoptotic cells, suggesting that it induces cell death through apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the N'-furan-2-ylmethylene acetohydrazide core but differ in substituents on the acetohydrazide moiety:
Key Observations :
- Electronic Effects : The m-tolyloxy group in the target compound provides moderate electron-withdrawing effects compared to the electron-donating 5-methoxybenzothiazole in .
- Biological Relevance : The benzothiazole and benzimidazole derivatives in exhibit enhanced interactions with enzymes like α-glucosidase and VEGFR2 due to their planar heterocyclic systems.
Key Findings :
- The tetrahydroquinolinyloxy derivative in showed potent VEGFR2 inhibition (Ki = 0.42 μM), outperforming many clinical kinase inhibitors.
- Benzothiazole-thio derivatives in demonstrated superior α-glucosidase inhibition (IC50 ~3–7 μM) compared to acarbose (IC50 = 378 μM).
- Hydroxybenzohydrazide metal complexes in exhibited moderate antibacterial activity, likely due to metal coordination enhancing membrane disruption.
Physicochemical Properties
Notes:
Biological Activity
N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Structure and Synthesis
This compound is synthesized through the condensation reaction between furan-2-carbaldehyde and 2-(m-tolyloxy)acetohydrazide. The compound features a furan ring, which is known for its diverse biological activities, and an acetohydrazide moiety that contributes to its pharmacological properties.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In a study assessing the antibacterial efficacy of derivatives including this compound, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Pseudomonas aeruginosa | 64 |
The presence of electron-donating groups in the structure enhances its antibacterial properties, as seen in similar compounds with modified functional groups .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines indicate potent activity comparable to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
- Antibacterial Efficacy : In a recent investigation, this compound was tested against clinical isolates of Staphylococcus aureus. The study reported a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on MCF-7 cells revealed that treatment with this compound led to increased apoptosis rates, with flow cytometry confirming a rise in sub-G1 phase cells indicative of cell death. The compound's mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the furan ring and the acetohydrazide moiety can significantly influence biological activity. For instance, substituents that enhance electron density on the aromatic rings tend to increase both antibacterial and anticancer activities. Conversely, bulky groups may hinder activity due to steric effects.
Q & A
Basic: What are the standard synthetic protocols for N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide?
Answer:
The synthesis typically involves two key steps:
Preparation of the acetohydrazide intermediate : Reacting methyl 2-(m-tolyloxy)acetate with hydrazine hydrate in ethanol under reflux (80°C, 1–3 hours), followed by recrystallization to isolate the intermediate .
Condensation with furan-2-carboxaldehyde : Refluxing the acetohydrazide intermediate with furan-2-carboxaldehyde (1.2 equiv.) in ethanol for 3 hours. The product is purified via filtration and recrystallization from ethanol or methanol .
Key Considerations :
- Solvent choice (ethanol is common for Schiff base formation).
- Stoichiometric control of the aldehyde to avoid side products.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Maintaining 80–90°C during condensation to balance reaction rate and decomposition .
- Catalyst use : Acidic (e.g., glacial acetic acid) or basic catalysts may accelerate imine formation but require pH monitoring to prevent hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility but complicate purification; ethanol remains preferred for simplicity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for complex mixtures or HPLC for high-purity requirements .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- IR Spectroscopy : Detect characteristic bands for C=O (1670–1690 cm⁻¹), C=N (1600–1640 cm⁻¹), and NH (3200–3300 cm⁻¹) .
- NMR :
- Mass Spectrometry : Molecular ion peak ([M⁺]) and fragmentation patterns consistent with the molecular formula .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Derivatization : Modify substituents on the furan or m-tolyloxy groups (e.g., electron-withdrawing/donating groups) .
Biological Assays :
- In vitro cytotoxicity (e.g., MTT assay on cancer cell lines like HepG2 or PC-3) with IC₅₀ calculations .
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric assays .
Computational Modeling : Molecular docking to predict binding affinities for target proteins (e.g., EGFR or tubulin) .
Example : Derivatives with electron-deficient furan rings showed enhanced anti-proliferative activity (IC₅₀ = 9.90 μM vs. HepG2) .
Basic: What analytical methods ensure purity during synthesis?
Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane (9:1) .
- Melting Point Analysis : Sharp melting ranges (e.g., 80–82°C) indicate purity .
- Elemental Analysis : Validate %C, %H, %N, and %S against theoretical values (e.g., C: 61.70%, N: 15.99%) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Potential sources of discrepancy and solutions:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to compare groups (p < 0.05 threshold) .
- Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC .
Case Study : Anti-inflammatory activity discrepancies may arise from differences in LPS-induced inflammation models (e.g., murine vs. human macrophages) .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber vials .
- Solubility : DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw degradation .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Toxicity Screening : ProTox-II for hepatotoxicity and mutagenicity profiles .
Example : The compound’s LogP (~2.61) suggests moderate lipophilicity, favoring cellular uptake but requiring formulation optimization for in vivo use .
Basic: How to troubleshoot low yields in the condensation step?
Answer:
- Excess Aldehyde : Increase equivalents (up to 1.5 equiv.) to drive Schiff base formation .
- Dehydration Agents : Use molecular sieves or anhydrous MgSO₄ to remove water .
- Reaction Time : Extend reflux duration to 6–8 hours for sluggish reactions .
Advanced: What strategies enhance the compound’s selectivity for biological targets?
Answer:
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic properties .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for targeted release .
- Co-crystallization Studies : Resolve X-ray structures with target proteins to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
